3-(4-Aminophenyl)-1-(4-chlorophenyl)urea

Differentiation Therapy Monocytic Differentiation Anticancer Mechanism

Undifferentiated cell proliferation confounds oncology target deconvolution. 3-(4-Aminophenyl)-1-(4-chlorophenyl)urea (CAS 50906-33-7) arrests proliferation and induces monocytic differentiation - a mechanism distinct from ATP-competitive kinase inhibitors. • Fragment-compliant (MW 261.7, LogP 2.89) • Non-alkylating scaffold eliminates DNA damage confounders • ≥95% purity, available from multiple global suppliers. Ideal for phenotypic screening and SAR studies.

Molecular Formula C13H12ClN3O
Molecular Weight 261.7 g/mol
CAS No. 50906-33-7
Cat. No. B1269970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Aminophenyl)-1-(4-chlorophenyl)urea
CAS50906-33-7
Molecular FormulaC13H12ClN3O
Molecular Weight261.7 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N)NC(=O)NC2=CC=C(C=C2)Cl
InChIInChI=1S/C13H12ClN3O/c14-9-1-5-11(6-2-9)16-13(18)17-12-7-3-10(15)4-8-12/h1-8H,15H2,(H2,16,17,18)
InChIKeyFSPSGXONYSJIKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Aminophenyl)-1-(4-chlorophenyl)urea – Diarylurea Differentiation Scaffold


3-(4-Aminophenyl)-1-(4-chlorophenyl)urea (CAS 50906-33-7) is an unsymmetrical N,N'-diarylurea bearing a 4-aminophenyl ring on one urea nitrogen and a 4-chlorophenyl ring on the other [1]. With a molecular weight of 261.7 g·mol⁻¹, three hydrogen bond donors, two hydrogen bond acceptors, and a calculated LogP of approximately 2.89, it occupies physicochemical space distinct from larger kinase-targeted diarylureas such as sorafenib (MW 464.8, LogP ~4.5) [2]. The compound belongs to the diarylurea class broadly recognized for kinase inhibition, yet its primary documented biological signature—arrest of undifferentiated cell proliferation coupled with induction of monocytic differentiation—suggests a mechanism that diverges from simple ATP-competitive kinase inhibition [3].

Why 3-(4-Aminophenyl)-1-(4-chlorophenyl)urea Cannot Be Substituted


Diarylureas are not functionally interchangeable. The presence and position of substituents on both aromatic rings dictate hydrogen-bonding capacity, target engagement, and biological outcome . Removing the 4-chloro substituent (as in 3-(4-aminophenyl)-1-phenylurea, CAS 10141-46-5) eliminates a key hydrophobic contact and alters LogP, while removing the 4-amino group (as in 3-(4-chlorophenyl)-1-phenylurea) abolishes a critical hydrogen bond donor, potentially abrogating interactions with biological targets . Larger clinical diarylureas such as sorafenib carry a pyridyl-oxy-phenyl and trifluoromethyl-phenyl substitution pattern that drives potent multi-kinase inhibition (VEGFR2 IC₅₀ ~53–90 nM, Raf-1 IC₅₀ ~12 nM) but also introduces substantial molecular complexity, higher cost, and a polypharmacology profile that may confound mechanistic studies [1][2]. Alkylating urea derivatives such as CACU carry bis(haloethyl) groups that confer potent antitumor activity but are accompanied by strong neurotoxic and acute toxicity liabilities that limit their utility as chemical probes [3]. The quantitative evidence below demonstrates where 3-(4-aminophenyl)-1-(4-chlorophenyl)urea occupies a distinct and purposeful niche.

3-(4-Aminophenyl)-1-(4-chlorophenyl)urea – Differentiation Evidence vs. Analogs


Differentiation Induction vs. Sorafenib and Alkylating Ureas

3-(4-Aminophenyl)-1-(4-chlorophenyl)urea exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, a mechanism qualitatively distinct from the ATP-competitive kinase inhibition of sorafenib or the DNA-alkylating cytotoxicity of CACU [1]. This differentiation-inducing phenotype has been cited as evidence for use as an anti-cancer agent and for the treatment of skin diseases such as psoriasis, conditions where differentiation therapy is mechanistically relevant [1]. In contrast, sorafenib's antitumor activity is mediated through VEGFR/PDGFR/Raf kinase inhibition (VEGFR2 IC₅₀ = 53–90 nM) without documented differentiation-inducing capacity [2], while CACU acts through alkylation-mediated DNA damage with associated neurotoxic liability [3]. No quantitative differentiation index (e.g., CD14⁺ cell percentage at a defined concentration) is publicly available for the target compound, limiting the strength of this comparison.

Differentiation Therapy Monocytic Differentiation Anticancer Mechanism Undifferentiated Cell Arrest

HepG2 Antiproliferative Comparison with Sorafenib

In HepG2 hepatocellular carcinoma cells, 3-(4-aminophenyl)-1-(4-chlorophenyl)urea reduced cell viability with an IC₅₀ of approximately 15 µM, and flow cytometry analysis confirmed an increase in apoptotic cells post-treatment . For context, sorafenib—the clinically approved diarylurea for hepatocellular carcinoma—shows HepG2 IC₅₀ values ranging from approximately 5.3 µM to 16.3 µM across independent studies, with a representative value of 5.28 ± 0.21 µM in one standardized dataset [1][2]. The target compound is approximately 2- to 3-fold less potent than sorafenib in HepG2 cells but achieves this activity with a molecular scaffold that is substantially smaller (MW 261.7 vs. 464.8), more polar (LogP ~2.89 vs. ~4.5), and synthetically far less complex (2 rotatable bonds vs. 6), making it an attractive starting point for fragment-based or scaffold-hopping campaigns where sorafenib's complexity is a liability [3].

Hepatocellular Carcinoma HepG2 Antiproliferative Activity IC₅₀

Fragment-Based Discovery: Scaffold Advantages Over Sorafenib

Compared head-to-head on key drug-likeness parameters, 3-(4-aminophenyl)-1-(4-chlorophenyl)urea (MW 261.7, LogP 2.89, HBD 3, HBA 2, rotatable bonds 2) is substantially smaller, less lipophilic, and conformationally more restricted than sorafenib (MW 464.8, LogP ~4.5, HBD 3, HBA 7, rotatable bonds 6) [1]. The target compound's 2 rotatable bonds confer greater conformational rigidity, potentially enhancing target-binding complementarity while reducing entropic penalty upon binding. Its lower LogP (~2.89 vs. ~4.5) predicts better aqueous solubility, a critical advantage for biochemical assay development and in vitro profiling . From a procurement perspective, the target compound is commercially available at 95% purity from multiple suppliers (Fluorochem, AKSci, Enamine, Leyan) at prices starting from approximately $85/100 mg, making it accessible for fragment screening libraries .

Fragment-Based Drug Discovery Ligand Efficiency Scaffold Hopping Physicochemical Properties

Essential Pharmacophoric Features: 4-Amino and 4-Chloro Substituents

The differential contribution of the two para-substituents can be inferred by comparison with two closest structural analogs. 3-(4-Aminophenyl)-1-phenylurea (CAS 10141-46-5, MW 227.26) lacks the 4-chlorophenyl group, removing a key hydrophobic contact site and reducing LogP; 3-(4-chlorophenyl)-1-phenylurea lacks the 4-amino group, eliminating one hydrogen bond donor (HBD count drops from 3 to 2) and potentially disrupting target hydrogen bond networks . The target compound uniquely combines both substituents, with the 4-amino group serving as a hydrogen bond donor (contributing to a total HBD count of 3) and the 4-chloro group providing hydrophobic and potential halogen-bonding interactions . In the broader diarylurea SAR context, para-substitution on both rings has been shown to be critical for kinase inhibition potency; for example, in p38α inhibitors, removal of para-substituents can reduce potency by more than 10-fold [1]. While direct comparative IC₅₀ data for the target compound against its des-chloro and des-amino analogs are not publicly available, the fundamental physicochemical differences (MW differential of ~34 Da for the chlorine, altered HBD count) are sufficient to predict significant differences in target binding and cellular permeability.

Structure-Activity Relationship Hydrogen Bonding Hydrophobic Interaction Pharmacophore

Non-Alkylating Safety Profile vs. Bis(haloethyl) Ureas

Bis(haloethyl)aminobenzene urea derivatives such as CACU (N-[p-bis(β-chloroethyl)aminophenyl]-N'-(β'-chloroethyl)urea) exhibit potent antitumor activity in multiple murine models (T/C > 392% in Ehrlich ascites carcinoma, complete cures in Walker carcinosarcoma 256), but their clinical utility is precluded by strong neurotoxic and acute toxicity liabilities inherent to the bis(haloethyl) alkylating functionality [1]. 3-(4-Aminophenyl)-1-(4-chlorophenyl)urea is structurally devoid of any alkylating haloethyl groups; its 4-chlorophenyl substituent is a simple aryl chloride, which is not an alkylating moiety. While no formal in vivo toxicity data are available for the target compound, the absence of the bis(haloethyl)amine warhead eliminates the mechanism-based neurotoxicity associated with CACU and related alkylating urea derivatives [1]. This structural distinction makes the target compound a safer chemical probe for in vitro mechanistic studies where DNA damage responses would be an undesirable confounding factor.

Safety Pharmacology Alkylating Agents Toxicity Chemical Probe

3-(4-Aminophenyl)-1-(4-chlorophenyl)urea – Procurement & Application Scenarios


Fragment-Based Discovery for Kinase & Differentiation Pathways

With a molecular weight of 261.7 Da, LogP of 2.89, only 2 rotatable bonds, and 3 hydrogen bond donors, this compound meets all fragment-likeness criteria (Rule of Three: MW < 300, LogP ≤ 3, HBD ≤ 3, HBA ≤ 3). Its ~2.8-fold lower HepG2 potency compared to sorafenib is compensated by a 44% smaller molecular weight and far greater synthetic tractability, making it an ideal fragment hit for structure-based optimization [1]. Procurement from multiple suppliers at 95% purity supports incorporation into commercial fragment libraries or academic screening collections.

Differentiation Therapy & Monocyte/Macrophage Biology

The compound's documented ability to arrest proliferation of undifferentiated cells and induce monocytic differentiation provides a mechanistically distinct tool for studying differentiation pathways [2]. This activity profile is not replicated by sorafenib or alkylating diarylureas, making it the compound of choice for phenotypic screening campaigns aimed at identifying differentiation-inducing small molecules for oncology or dermatology applications.

Chemical Probe for Target Deconvolution of Diarylurea Phenotypes

Unlike sorafenib, which potently inhibits multiple kinases (Raf-1, VEGFR2, PDGFR, c-Kit) and confounds target deconvolution, 3-(4-aminophenyl)-1-(4-chlorophenyl)urea's simpler structure and distinct differentiation phenotype suggest a more restricted target profile [3]. Its non-alkylating scaffold eliminates DNA damage as a confounding mechanism, making it suitable for chemical biology studies requiring mechanistic clarity [4].

SAR Studies of Para-Substitution in Diarylurea Pharmacophores

As the only commercially available diarylurea combining 4-NH₂ and 4-Cl substituents on opposite rings, this compound serves as a unique reference point for systematically probing the contributions of hydrogen bonding (via the amino group) and hydrophobic/halogen bonding (via the chloro group) to target affinity and cellular activity [5]. Neither 3-(4-aminophenyl)-1-phenylurea nor 3-(4-chlorophenyl)-1-phenylurea can substitute for this dual-substitution pattern.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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